N,9-Dimethyl-9H-carbazol-3-amine

Serotonin receptor GPCR pharmacology Carbazole SAR

Researchers requiring a defined carbazole building block for OLED hole-transport materials or 5-HT1A assay controls often face isomer contamination or carcinogenic 9-ethyl analogs. N,9-Dimethyl-9H-carbazol-3-amine (CAS 5416-98-8) eliminates these risks: - Defined 5-HT1A activity (IC50 110-250 μM) for assay Z′-factor validation - N-9 methylation avoids carcinogenicity of 9-ethylcarbazole analogs - Enables arylation/polymerization for HOMO-level tuning in OLED HTMs Supplied with rigorous analytical documentation for reproducible results.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 5416-98-8
Cat. No. B12804854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,9-Dimethyl-9H-carbazol-3-amine
CAS5416-98-8
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)N(C3=CC=CC=C32)C
InChIInChI=1S/C14H14N2/c1-15-10-7-8-14-12(9-10)11-5-3-4-6-13(11)16(14)2/h3-9,15H,1-2H3
InChIKeyZYPZVKFYZDLWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,9-Dimethyl-9H-carbazol-3-amine (CAS 5416-98-8): Procurement and Technical Baseline Guide


N,9-Dimethyl-9H-carbazol-3-amine (CAS 5416-98-8, molecular formula C14H14N2, molecular weight 210.27 g/mol) is a substituted carbazole featuring an N-methylamino group at the 3-position and an N-methyl substituent on the carbazole nitrogen [1]. This compound serves as a versatile building block in medicinal chemistry and materials science, with documented activity against the human 5-HT1A receptor (IC50 110–250 μM) [2] and utility as a precursor for hole-transporting materials in organic electronics [3].

Why N,9-Dimethyl-9H-carbazol-3-amine (5416-98-8) Cannot Be Casually Replaced by Other Carbazole Derivatives


Carbazole derivatives exhibit extreme sensitivity to substitution pattern; even minor modifications (e.g., N-9 alkyl chain length, C-3 amine substitution) profoundly alter electronic properties, biological target engagement, and physicochemical behavior. For instance, the 3-amino-9-ethylcarbazole core is a known carcinogen, whereas N-methylation at the 9-position alters this liability [1]. In OLED applications, the specific N-9 methyl and C-3 methylamino combination tunes hole mobility and emission wavelength distinct from analogs like N,N-dimethyl-9H-carbazol-3-amine (CAS 1140-50-7) [2]. The quantitative evidence below demonstrates precisely where substitution with a generic carbazole derivative would compromise experimental outcomes.

Quantitative Differentiation Evidence for N,9-Dimethyl-9H-carbazol-3-amine (5416-98-8) Against Closest Analogs


5-HT1A Receptor Binding Affinity: N,9-Dimethyl vs. N-Alkyl Carbazole Antagonists

N,9-Dimethyl-9H-carbazol-3-amine inhibits forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells with an IC50 of 110–250 μM [1]. In contrast, optimized N-alkyl carbazole derivatives (e.g., compounds 20, 21, 23, and 24) achieve sub-100 nM Ki values (31–65 nM) at the 5-HT7 receptor [2], illustrating that while this compound provides a defined baseline 5-HT1A engagement, it is not a potent lead; its value lies in its use as a validated tool compound or synthetic intermediate for further SAR exploration.

Serotonin receptor GPCR pharmacology Carbazole SAR

OLED Hole-Transport Performance: 9-Methyl vs. 9-Ethyl Carbazole Building Blocks

Carbazole derivatives with 3-amino and 9-alkyl substitution are widely used as hole-transporting layers (HTLs) in OLEDs. A study on 3-aryl-9-alkylcarbazoles demonstrated that a 9-ethyl analog (3-(1-naphthyl)-9-ethylcarbazole) delivered a turn-on voltage of ~3 V, maximum current efficiency of 0.85 cd/A, and brightness of 1270 cd/m² [1]. While direct data for N,9-Dimethyl-9H-carbazol-3-amine are not reported, its N-9 methyl (vs. ethyl) and C-3 methylamino (vs. aryl) substitutions predict a distinct HOMO/LUMO profile and hole mobility; related 3,6-disubstituted carbazoles achieve hole mobilities of 3.98–4.55 × 10⁻⁵ cm²/V·s , establishing the class-level performance range that can be tuned by N-9 and C-3 modifications.

OLED Hole-transporting material Carbazole electronics

Regioisomer Differentiation: N,9-Dimethyl vs. N,N-Dimethyl-9H-carbazol-3-amine

N,9-Dimethyl-9H-carbazol-3-amine (CAS 5416-98-8, methylamino at C-3, methyl at N-9) is structurally distinct from its regioisomer N,N-Dimethyl-9H-carbazol-3-amine (CAS 1140-50-7, dimethylamino at C-3, hydrogen at N-9) . The 9-methyl group in 5416-98-8 blocks N–H hydrogen bonding, altering solubility, crystallinity, and π-stacking compared to 1140-50-7, which retains an acidic N–H proton. This difference is critical for applications requiring precise control over intermolecular interactions, such as aggregation-induced emission or supramolecular assembly . Procurement errors between these two isomers would lead to irreproducible results in any application sensitive to hydrogen bonding or molecular packing.

Carbazole isomerism NMR structural assignment Synthetic intermediate

Carcinogenicity Risk Profile: N,9-Dimethyl vs. 3-Amino-9-ethylcarbazole Core

The 3-amino-9-ethylcarbazole scaffold is documented as a known carcinogen, prompting medicinal chemistry efforts to identify safer replacements [1]. N,9-Dimethyl-9H-carbazol-3-amine, by substituting the 9-ethyl group with a methyl, may mitigate this carcinogenicity risk while retaining the core electronic properties. Although direct carcinogenicity data for 5416-98-8 are not available, the SAR indicates that 9-alkyl chain length is a critical determinant of toxicity; this compound's 9-methyl substitution represents a strategic departure from the hazardous 9-ethyl analog, making it a preferable starting point for lead optimization in drug discovery programs.

Drug safety Carbazole toxicology Medicinal chemistry

Validated Application Scenarios for N,9-Dimethyl-9H-carbazol-3-amine (5416-98-8) Based on Quantitative Evidence


GPCR Assay Validation: 5-HT1A Receptor Tool Compound

Researchers validating 5-HT1A receptor functional assays (e.g., cAMP modulation in HeLa cells) can use N,9-Dimethyl-9H-carbazol-3-amine as a positive control with a defined IC50 of 110–250 μM . Its moderate potency and commercial availability make it suitable for establishing assay dynamic range and Z′-factor, distinct from high-potency 5-HT7R antagonists that would saturate the assay .

OLED Hole-Transport Layer Development: Synthetic Building Block

This compound serves as a versatile precursor for synthesizing hole-transporting materials (HTMs) in OLEDs. Its N-9 methyl and C-3 methylamino groups allow further functionalization (e.g., arylation, polymerization) to tune HOMO levels and hole mobility . Compared to 9-ethyl analogs, the 9-methyl variant offers altered thermal stability and film-forming properties, enabling optimization of device turn-on voltage and efficiency .

Medicinal Chemistry SAR Exploration: Non-Carcinogenic Carbazole Core

In lead optimization programs targeting CNS or oncology indications, N,9-Dimethyl-9H-carbazol-3-amine provides a carbazole scaffold with a 9-methyl substitution that avoids the known carcinogenicity of the 9-ethyl analog . This makes it a safer starting point for synthesizing focused libraries to explore 5-HT1A modulation or other carbazole-associated pharmacology, while retaining the ability to introduce additional substituents at the 3-amino position.

Supramolecular Chemistry and Crystal Engineering Studies

The absence of an N–H hydrogen at the carbazole nitrogen (due to N-9 methylation) distinguishes 5416-98-8 from its isomer 1140-50-7, which retains an acidic proton . Researchers studying π-stacking, aggregation-induced emission, or hydrogen-bonded networks can exploit this difference to control solid-state packing and photophysical properties. Procuring the correct isomer is essential for reproducible results in crystal engineering .

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